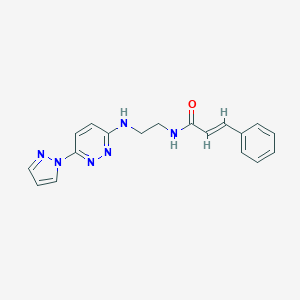
3-Chloro-6-methyl-4-nitropyridazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide typically involves the nitration of 3-chloro-6-methylpyridazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 3-Chloro-6-methyl-4-nitropyridazine, which can then be oxidized to form the desired 1-ium-1-olate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methyl-4-nitropyridazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Further oxidized pyridazine derivatives.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-6-methyl-4-nitropyridazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-methyl-4-nitropyridin-1-ium-1-olate: Similar structure but with a different position of the methyl group.
2-Chloro-5-methyl-4-nitropyridine-N-oxide: Another related compound with a different nitrogen position in the ring.
Uniqueness
3-Chloro-6-methyl-4-nitropyridazine 1-oxide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H4ClN3O3 |
|---|---|
Peso molecular |
189.56g/mol |
Nombre IUPAC |
3-chloro-6-methyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H4ClN3O3/c1-3-2-4(9(11)12)5(6)7-8(3)10/h2H,1H3 |
Clave InChI |
LRDSHXSUTUKSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B504481.png)


![N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B504485.png)
![2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504488.png)
![5-chloro-2-methoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504489.png)
![3,4-dimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504494.png)
![4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504496.png)
![4-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504497.png)
![2,5-dichloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504498.png)

![2,5-diethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504501.png)
![4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504502.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504503.png)
